molecular formula C8H9ClN2O2S B2566679 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride CAS No. 2309446-31-7

2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride

Cat. No. B2566679
CAS RN: 2309446-31-7
M. Wt: 232.68
InChI Key: UVBHCCBXIZIONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride” is a compound used in scientific research. It has a molecular weight of 232.69 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-3-(5-cyanothiophen-3-yl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C8H8N2O2S.ClH/c9-3-6-1-5(4-13-6)2-7(10)8(11)12;/h1,4,7H,2,10H2,(H,11,12);1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.69 . It is a powder that is stored at room temperature .

Scientific Research Applications

Fluorescence Derivatization and Sensing

2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride and its derivatives have been explored for their potential in fluorescence derivatization and sensing. For instance, 3-(Naphthalen-1-ylamino)propanoic acid, a compound structurally similar to 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride, has been successfully coupled with amino acids to evaluate its applicability as a fluorescent derivatising agent. These derivatives exhibit strong fluorescence, making them useful for biological assays (Frade et al., 2007).

Solar Cell Applications

The compound's derivatives have found applications in molecular engineering of organic sensitizers for solar cell applications. Novel organic sensitizers that include structural features similar to 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride have demonstrated unprecedented efficiency in converting incident photons to current, showcasing the potential of these compounds in enhancing solar cell performance (Kim et al., 2006).

Corrosion Inhibition

Schiff bases derived from L-Tryptophan, including compounds structurally related to 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride, have been investigated for their corrosion inhibition properties on stainless steel in acidic environments. These studies reveal the potential of such compounds in protecting metal surfaces from corrosion, highlighting their practical applications in material science (Vikneshvaran & Velmathi, 2017).

Dyeing Performance and Electronic Spectrum Modification

Research has explored the post-modification of thiophene-based azo dyes, incorporating structures akin to 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid; hydrochloride. This modification strategy aims to enhance the π-conjugated system, solubility, and electronic spectrum of the dyes, improving their performance in dyeing applications (Xu et al., 2016).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-3-(5-cyanothiophen-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S.ClH/c9-3-6-1-5(4-13-6)2-7(10)8(11)12;/h1,4,7H,2,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBHCCBXIZIONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CC(C(=O)O)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.